One of the primary research areas involving phenylacetone oxime is its role as an intermediate in the deamination (removal of an amine group) of amphetamine [, ]. Studies have shown that in the presence of specific enzymes within the liver, amphetamine is metabolized into phenylacetone oxime, which is further broken down into other metabolites [, ]. This research is crucial for understanding the pharmacokinetics (movement of drugs within the body) and metabolism of amphetamine, which has implications for its potential therapeutic applications and its potential for abuse.
Phenylacetone oxime is an organic compound characterized by the presence of an oxime functional group attached to phenylacetone. Its chemical formula is , and it features a phenyl ring bonded to a carbon chain that includes a ketone group converted into an oxime. This compound is recognized for its stability and neutral pH, making it suitable for various chemical applications, particularly in synthetic organic chemistry and pharmaceuticals .
Phenylacetone oxime exhibits notable biological properties. It is primarily recognized as a precursor in the metabolism of certain psychoactive substances. Its involvement in the oxidative deamination process illustrates its significance in pharmacological contexts, particularly concerning amphetamines. The compound's stability and neutral characteristics contribute to its potential for further functionalization, which can enhance biological activity or lead to the development of new therapeutic agents .
Several methods exist for synthesizing phenylacetone oxime:
Phenylacetone oxime has various applications across different fields:
Research has indicated that phenylacetone oxime interacts with various biological systems, particularly through its metabolic pathways. Studies focusing on its role in oxidative deamination highlight its interactions with enzymes involved in drug metabolism. These interactions are essential for understanding how this compound may influence pharmacological effects when used as an intermediate in drug synthesis or as a standalone substance .
Phenylacetone oxime shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Acetophenone | Ketone | Directly related to phenylacetone; lacks an oxime group |
Benzophenone | Ketone | Used as a UV filter; different functional applications |
Phenylhydroxylamine | Oxime | Directly related; used in pharmaceuticals |
Benzaldehyde | Aldehyde | Precursor to various aromatic compounds |
Uniqueness of Phenylacetone Oxime: What sets phenylacetone oxime apart is its dual role as both a synthetic intermediate and a metabolite in biological systems. Its ability to participate in diverse
Phenylacetone oxime is an organic compound with the chemical formula C9H11NO. It is the oxime derivative of phenylacetone (1-phenyl-2-propanone), formed by the reaction of phenylacetone with hydroxylamine. Early research on phenylacetone oxime dates back several decades, with reports in the literature documenting its physical properties, including its melting point at 63°C. The compound has been known by various names including 1-phenylpropan-2-one oxime, phenylacetone ketoxime, and N-(1-phenylpropan-2-ylidene)hydroxylamine.
The structural characterization of phenylacetone oxime reveals a molecule containing a ketoxime group (–C=N–OH) attached to a phenyl-substituted acetone backbone. This configuration contributes to its chemical properties and reactivity, particularly its ability to act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms.
Early investigations into phenylacetone oxime were often in the context of using it as a derivative for identifying phenylacetone. In the mid-20th century, it was common practice to prepare derivatives such as oximes to help identify and characterize ketones in organic chemistry. As analytical techniques were less sophisticated than today, preparing crystalline derivatives with characteristic melting points was a standard method for compound identification.
Research in the 1970s began to explore the biochemical aspects of phenylacetone oxime, particularly its role as a metabolite in amphetamine metabolism. Studies indicated that phenylacetone oxime (PAOx) was formed as a major metabolite during the N-oxidation of N-hydroxyamphetamine (NOHA) by rat liver homogenates. This oxidation was found to be NADPH and oxygen dependent but was not significantly increased in microsomes from phenobarbital-pretreated animals.
The following table summarizes the key physical and chemical properties of phenylacetone oxime:
Phenylacetone oxime is known by various synonyms in the scientific literature, as shown in the following table:
Synonym | Reference |
---|---|
1-Phenylpropan-2-one oxime | |
Phenylacetone ketoxime | |
N-(1-phenylpropan-2-ylidene)hydroxylamine | |
(E)-1-Phenylpropan-2-one oxime | |
(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine |
The synthesis of phenylacetone oxime has evolved significantly over the decades, reflecting broader advances in organic chemistry methodologies. The traditional approach to synthesizing oximes involves the condensation of a carbonyl compound with hydroxylamine, typically in the presence of a base. For phenylacetone oxime, this involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Early synthetic approaches faced challenges with yield and purity. The preparation of phenylacetone itself was a subject of extensive research, as documented in a 1938 study that explored the Friedel-Crafts alkylation of benzene with chloroacetone catalyzed by aluminum chloride. Once phenylacetone was obtained, attempts to prepare its oxime were sometimes unsuccessful, as noted in the same study: "Two attempts to prepare the oxime from a fraction B according to instructions of Shriner and Fuson failed to yield any crystalline product".
The synthesis of phenylacetone, a precursor to phenylacetone oxime, has been achieved through various routes. Industrial methods include the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst. Laboratory-scale methods include zeolite-catalyzed isomerization of phenylpropylene oxide and Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride catalyst.
A patented process describes the production of phenylacetones by reacting 3-phenylpropylene with alkyl nitrites in the presence of water, an alcohol, a palladium catalyst, and an amine or copper compound. This process offers advantages such as higher reaction rates without requiring severe reaction conditions. For example, a reaction using 0.10 mole of 3-phenylpropylene, 0.25 mole of methyl nitrite, 0.5 liter of methyl alcohol, 36 g of water, and 0.008 mole of palladium chloride catalyst at 25°C for 2 hours resulted in 100% conversion of the starting material and 90% yield of phenylacetone.
Advancements in metal-mediated and metal-catalyzed reactions significantly expanded the synthetic possibilities for oximes, including phenylacetone oxime. A comprehensive review published in ACS Publications in 2017 classified and summarized the previous 10-15 years of advancements in metal-involving reactions of oximes. These developments included iron(II)-catalyzed reactions that enhanced the nucleophilicity of oximes and allowed for more diverse synthetic pathways.
The table below summarizes the evolution of synthetic methodologies for phenylacetone and its oxime:
Phenylacetone oxime has held significance in organic chemistry both as a synthetic intermediate and as a subject of study in its own right. The parent compound, phenylacetone, has been particularly significant due to its use in the illicit manufacture of methamphetamine and amphetamine, leading to its classification as a Schedule II controlled substance in the United States in 1980. As a derivative of phenylacetone, the oxime has been of interest in related contexts, including analytical and forensic chemistry.
Historically, oximes have played an important role in organic chemistry as derivatives for the identification of carbonyl compounds. Before the widespread availability of spectroscopic methods, the preparation of solid derivatives with characteristic melting points was a standard approach to compound identification. The melting point of phenylacetone oxime (63°C) would have been used as a characteristic identifier for phenylacetone.
In the field of organometallic chemistry, phenylacetone oxime has been used to prepare cyclopalladated complexes, representing the first six-membered cyclometalated derivatives of this oxime. These complexes have been studied for their insertion reactions with carbon monoxide, isocyanides, and alkynes. This application demonstrates the versatility of phenylacetone oxime as a ligand in coordination chemistry.
The incorporation of heavy oxygen into phenylacetone oxime and phenylacetone has been studied, with incorporation rates of 93-95% and 25-31% respectively. These studies contribute to the understanding of reaction mechanisms and isotope effects in organic chemistry.
The development of analytical methods for identifying and quantifying phenylacetone oxime has paralleled advances in instrumental techniques. While early methods relied on derivative formation and melting point determination, modern approaches employ sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
The following table summarizes key historical applications and significance of phenylacetone oxime in organic chemistry:
Research interest in phenylacetone oxime has evolved over time, reflecting changing priorities in organic chemistry, medicinal chemistry, and biochemistry. Early interest was primarily focused on its role as a derivative for identifying phenylacetone. However, as understanding of biochemical pathways advanced, attention shifted to its role in metabolism.
Significant research has explored the metabolic pathways involving phenylacetone oxime. Studies on rat liver homogenates demonstrated that the N-oxidation of N-hydroxyamphetamine yields phenylacetone oxime as the major metabolite. This oxidation process was found to be NADPH and oxygen dependent, but interestingly, it did not appear to be a cytochrome P-450 mediated monooxygenase reaction, as it was minimally inhibited by carbon monoxide and not significantly affected by inhibitors like SKF-525A or DPEA.
The mechanistic aspects of this oxidation were studied by investigating the effects of various additives on the reaction rate. The addition of superoxide dismutase (SOD), catalase (CAT), azide, or mannitol did not alter the rate of oxidation, suggesting that reactive oxygen species such as O2-, H2O2, or OH- are not involved in this process. These findings contribute to the broader understanding of enzymatic oxidation reactions and metabolic pathways.
In recent decades, interest has expanded to include the use of phenylacetone oxime in organometallic chemistry. The synthesis of cyclopalladated derivatives of phenylacetone oxime represented a significant development, as these were the first six-membered cyclometalated compounds derived from this oxime. These complexes have been studied for their reactions with various substrates, contributing to the broader understanding of organometallic reaction mechanisms.
Metal-involving reactions of oximes, including phenylacetone oxime, have been the subject of comprehensive review. These include a variety of transformations such as O-allylation, O-arylation, and insertion reactions. For example, the iron(II)-catalyzed reaction of p-methoxyacetophenone oxime with α,β-unsaturated aldehydes has been studied, with the iron(II) center believed to enhance the nucleophilicity of the oxime.
Current research continues to explore the properties and applications of phenylacetone oxime, with ongoing interest in its role in biochemical pathways, its potential applications in synthesis, and its significance in analytical and forensic contexts.
The following table summarizes key research areas and significant findings related to phenylacetone oxime:
The classical synthesis of phenylacetone oxime involves a two-step process: (1) preparation of phenylacetone (1-phenyl-2-propanone) followed by (2) oximation.
Step 1: Synthesis of Phenylacetone
Phenylacetone is traditionally synthesized via Friedel-Crafts acylation, where benzene reacts with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method, detailed in early 20th-century literature, yields phenylacetone as a clear oil with a refractive index of 1.5168 [1] [3]. The reaction proceeds as follows:
$$ \text{C₆H₆ + ClCH₂COCH₃} \xrightarrow{\text{AlCl₃}} \text{C₆H₅COCH₃} + \text{HCl} $$
However, challenges in isolating pure phenylacetone due to byproducts like phenylene-diacetone were noted, necessitating fractional distillation [1].
Step 2: Oximation
Phenylacetone is subsequently reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous medium (e.g., sodium hydroxide) to form the oxime:
$$ \text{C₆H₅COCH₃ + NH₂OH} \rightarrow \text{C₆H₅C(NOH)CH₃} + \text{H₂O} $$
Early reports indicate the oxime crystallizes with a melting point of 63°C [1] [5]. Purification often involves recrystallization from ethanol or ether [2].
Contemporary methods optimize the oximation step by employing hydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] in ethanol/water mixtures under reflux. This approach achieves yields exceeding 85% within 4–6 hours [2] [5]. Catalytic additives like pyridine enhance reaction efficiency by neutralizing acidic byproducts [5].
Table 1: Comparison of Oximation Conditions
Hydroxylamine Source | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|
NH₂OH·HCl | H₂O/EtOH | 60–80 | 70–75 |
(NH₂OH)₂·H₂SO₄ | EtOH/H₂O | 70–85 | 85–90 |
NH₂OH (free base) | THF | 25–40 | 60–65 |
Recent advancements utilize pre-functionalized intermediates to bypass phenylacetone synthesis. For example, visible-light-induced [2+2] cycloaddition between azirines and alkynes generates pyrrole derivatives, with phenylacetone oxime serving as a key intermediate [5]. Additionally, palladacycle-mediated coupling reactions enable direct synthesis from brominated precursors, as demonstrated in the formation of six-membered C,N-palladacycles [4].
Environmentally benign methods prioritize solvent-free conditions and catalytic efficiency. Ball-milling techniques, adapted from the Hofmann reaction, facilitate solvent-less oximation with minimal waste [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80% [5]. Catalytic systems using recyclable ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability [5].
Industrial production of phenylacetone oxime requires addressing:
Table 2: Industrial-Scale Reaction Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume (L) | 0.5–2 | 500–2000 |
Temperature Control | Oil Bath | Jacketed Reactor |
Distillation Efficiency | 60–70% | 85–90% |
Notably, Chinese manufacturers like Hangzhou MolCore BioPharmatech employ continuous-flow reactors to achieve annual outputs exceeding 10 metric tons [5].